6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid is a synthetic compound that belongs to the family of sterically constrained amino acids. These compounds are characterized by their rigid molecular frameworks, which make them of significant interest in the fields of chemistry, biochemistry, and drug design . The compound features a spirocyclic scaffold, which is a rare structural motif in both natural and synthetic amino acids .
Mechanism of Action
It’s worth noting that the compound belongs to a class of sterically constrained amino acids . Sterically constrained amino acids are of great interest in the field of drug design due to their potential to be more efficient and selective ligands for various biological targets . They are often used in the design of peptidomimetic drugs .
The synthesis of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid involves the construction of the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . One common method includes the use of chloroform as a solvent, triethylamine as a base, and mesyl chloride as a reagent, with the reaction being carried out at low temperatures around -30°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Protection/Deprotection: The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .
Scientific Research Applications
6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane-6-carboxylic acid: An analogue of γ-aminobutyric acid (GABA) with similar structural features.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: Another analogue with a similar spirocyclic scaffold.
Uniqueness
6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid is unique due to the presence of the Boc protecting group, which allows for selective deprotection and further functionalization . This makes it a versatile intermediate in synthetic chemistry and drug design .
Properties
IUPAC Name |
6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-10(2,3)18-9(17)14-6-11(7-14)4-12(13,5-11)8(15)16/h4-7,13H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQSXDJGTIHNNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801130165 |
Source
|
Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-56-6 |
Source
|
Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801130165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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